molecular formula C17H15N3O2S B2641785 3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 851944-93-9

3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2641785
CAS No.: 851944-93-9
M. Wt: 325.39
InChI Key: ZAMHLJLDMQADGU-UHFFFAOYSA-N
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Description

3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Biological Activity

The compound 3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This paper aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo-pyrimidine core and an indole derivative. Its molecular formula is C15H16N4O1SC_{15}H_{16}N_{4}O_{1}S, with a molecular weight of approximately 284.38 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives, including the compound , exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

The compound has demonstrated anticancer activity in several studies. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicate that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54915.3Cell cycle arrest
HT-2910.8Caspase activation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , as evidenced by its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects , potentially useful in neurodegenerative conditions such as Alzheimer's disease. The proposed mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .
  • Cancer Cell Line Evaluation : In a comparative study assessing various thiazolo-pyrimidine derivatives, the compound exhibited superior anticancer activity against HT-29 cells compared to standard chemotherapeutics, with an IC50 value significantly lower than that of doxorubicin .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in edema and levels of inflammatory markers, suggesting its potential therapeutic role in managing inflammatory disorders .

Properties

IUPAC Name

3-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-7-12-5-3-4-6-14(12)19(10)15(21)13-8-18-17-20(16(13)22)11(2)9-23-17/h3-6,8-10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHLJLDMQADGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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